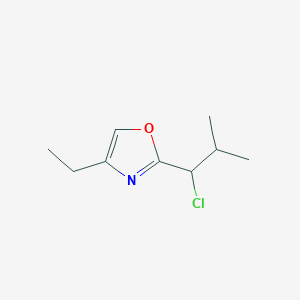

2-(1-Chloro-2-methylpropyl)-4-ethyl-1,3-oxazole

CAS No.:

Cat. No.: VC17706382

Molecular Formula: C9H14ClNO

Molecular Weight: 187.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H14ClNO |

|---|---|

| Molecular Weight | 187.66 g/mol |

| IUPAC Name | 2-(1-chloro-2-methylpropyl)-4-ethyl-1,3-oxazole |

| Standard InChI | InChI=1S/C9H14ClNO/c1-4-7-5-12-9(11-7)8(10)6(2)3/h5-6,8H,4H2,1-3H3 |

| Standard InChI Key | ZLOOCIWRGAZUJR-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=COC(=N1)C(C(C)C)Cl |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 2-(1-Chloro-2-methylpropyl)-4-ethyl-1,3-oxazole is C₉H₁₄ClNO, with a molecular weight of 187.66 g/mol. Its IUPAC name, 2-(1-chloro-2-methylpropyl)-4-ethyl-1,3-oxazole, reflects the substitution pattern: a chloroalkyl branch at position 2 and an ethyl group at position 4 of the oxazole ring. Key structural identifiers include:

| Property | Value | Source |

|---|---|---|

| Canonical SMILES | CCC1=COC(=N1)C(C(C)C)Cl | |

| InChIKey | ZLOOCIWRGAZUJR-UHFFFAOYSA-N | |

| PubChem CID | 131505633 |

The compound’s chloro-substituted alkyl chain introduces steric bulk and electrophilic character, while the ethyl group enhances lipophilicity. Spectroscopic data from nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the presence of the oxazole ring’s C=N stretch (~1650 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹).

Synthesis Methods

Key Reaction Pathways

The synthesis of 2-(1-Chloro-2-methylpropyl)-4-ethyl-1,3-oxazole typically involves cyclization and functionalization steps. Patent WO2000053589A1 outlines a general protocol for oxazole derivatives, leveraging condensation reactions between amino alcohols and ketones or aldehydes . For this compound, a plausible route involves:

-

Formation of the Oxazole Core: Reaction of a β-chloroaldehyde with an ethyl-substituted aminocarbonyl precursor under acidic conditions.

-

Alkylation: Introduction of the 1-chloro-2-methylpropyl group via nucleophilic substitution or Friedel-Crafts alkylation.

A representative synthesis from D,L-2-amino-1-butanol and methyl isobutyl ketone (as described in US5223174A for analogous compounds) involves refluxing in toluene with catalytic p-toluenesulfonic acid (PTSA) . This method avoids harsh oxidants, aligning with green chemistry principles .

Optimization and Yield

Critical parameters include:

-

Solvent Choice: High-boiling solvents like toluene or xylene facilitate reflux without side reactions .

-

Catalysts: PTSA or camphorsulfonic acid accelerates imine formation and cyclization .

-

Temperature: Reactions typically proceed at 110–130°C to ensure completion .

Reported yields for similar oxazoles range from 65–85%, depending on purification methods .

Chemical Reactivity

Hydrolysis and Moisture Scavenging

The chloroalkyl substituent renders the compound susceptible to hydrolysis, releasing HCl and forming hydroxyl derivatives. This property is exploited in moisture-scavenging applications, where it reacts with ambient water to stabilize moisture-sensitive formulations (e.g., polyurethane adhesives) . Comparative studies show that chloroalkyl oxazoles exhibit faster hydrolysis rates than their hydroxyl or methyl counterparts .

Nucleophilic Substitution

The chlorine atom at the 1-position undergoes nucleophilic substitution with amines, thiols, or alkoxides. For example, reaction with pyrrolidine yields 2-(1-pyrrolidinyl-2-methylpropyl)-4-ethyl-1,3-oxazole, a precursor for pharmaceutical intermediates .

Ring-Opening Reactions

Strong acids or bases can cleave the oxazole ring, producing carboxylic acid derivatives. This reactivity is leveraged in synthesizing α-amino ketones.

Applications and Biological Activity

Industrial Uses

-

Moisture Scavengers: Incorporated into polyurethane sealants to neutralize residual water, preventing foam formation .

-

Coating Additives: Enhances adhesion and durability in moisture-curable coatings .

Analytical Characterization

Spectroscopic Techniques

-

¹H NMR: Signals at δ 1.2–1.4 ppm (ethyl CH₃), δ 2.5–3.0 ppm (oxazole CH₂), and δ 4.2–4.5 ppm (chloroalkyl CH).

-

IR Spectroscopy: Peaks at 740 cm⁻¹ (C-Cl stretch) and 1550 cm⁻¹ (C=N stretch).

-

Mass Spectrometry: Molecular ion peak at m/z 187.66 [M]⁺, with fragments at m/z 152 (loss of Cl) and 124 (oxazole ring cleavage).

Chromatographic Methods

Reverse-phase HPLC with UV detection (λ = 210 nm) confirms purity >95%.

Comparison with Structural Analogs

The ethyl substituent in the target compound enhances solubility in organic solvents compared to dimethyl analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume